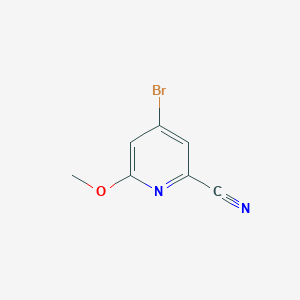

4-Bromo-6-methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSFODZYNGNTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268836 | |

| Record name | 2-Pyridinecarbonitrile, 4-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807164-93-7 | |

| Record name | 2-Pyridinecarbonitrile, 4-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807164-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 4-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 6 Methoxypicolinonitrile

Reaction Pathways of the Bromine Substituent

The bromine atom on the pyridine (B92270) ring of 4-Bromo-6-methoxypicolinonitrile is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily governed by transition metal-catalyzed processes, nucleophilic aromatic substitution, and radical intermediates.

Oxidative Addition Pathways in Transition Metal Catalysis

The bromine substituent readily participates in oxidative addition to low-valent transition metal complexes, a critical step in many cross-coupling reactions. This process involves the insertion of the metal into the carbon-bromine bond, leading to a higher oxidation state for the metal center. nih.gov This activation is the gateway to widely used transformations such as Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. While specific data for this compound is not extensively published, the reactivity of similar bromo-substituted heterocycles provides insight into the expected reaction conditions and outcomes. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been shown to proceed efficiently using a Pd(PPh₃)₄ catalyst. mdpi.com The choice of base and solvent can significantly influence the yield. mdpi.com

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromocoumarin | phenylboronic acid | Pd complex (5.0) | - | - | 70 | Good | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | o-methoxyphenylboronic acid | Pd(OAc)₂ | - | toluene | - | - | beilstein-journals.org |

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 4-bromo-6H-1,2-oxazines, for example, proceeds smoothly at room temperature using a PdCl₂(PPh₃)₂/CuI catalytic system. nih.gov

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromo-6H-1,2-oxazine | phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temp | Good | nih.govresearchgate.net |

| 4-bromo-6H-1,2-oxazine | trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temp | Good | nih.gov |

Nucleophilic Aromatic Substitution Mechanisms

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces the bromide on the aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. uni-muenchen.delibretexts.org The pyridine nitrogen in this compound acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. nih.govnih.gov First, the nucleophile attacks the carbon atom bearing the bromine, forming the resonance-stabilized Meisenheimer complex. uni-muenchen.delibretexts.org Subsequently, the bromide leaving group is eliminated, restoring the aromaticity of the ring. uni-muenchen.delibretexts.org Reactions of 3-bromo-4-nitropyridine (B1272033) with amines have been shown to undergo this type of substitution, sometimes accompanied by unexpected nitro-group migration depending on the reaction conditions. researchgate.netclockss.org

The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) generally being the most reactive, followed by chloride, bromide, and iodide. nih.gov Steric hindrance at the reaction site can also play a significant role, with ortho-substituted aryl halides reacting slower than their para-substituted counterparts. nih.gov

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a process where a radical species abstracts the bromine atom from this compound to generate an aryl radical. This method has emerged as a powerful tool for the formation of carbon-centered radicals under mild conditions, often initiated by photoredox catalysis. ntu.edu.sg Amine-ligated boryl radicals are effective reagents for the activation of alkyl and aryl bromides through XAT. researchgate.net

Once generated, the picolinonitrile radical can participate in various subsequent reactions, such as additions to alkenes or alkynes, enabling the construction of complex molecular architectures. While specific applications of XAT with this compound are not widely documented, the general principles of XAT suggest its viability as a synthetic strategy.

Reactivity of the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

Cyano Group Hydrolysis and Derivatization Opportunities

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. google.com The hydrolysis of the related 6-chloro-3-hydroxy-4-methoxypicolinonitrile to 6-chloro-3-hydroxy-4-methoxypicolinic acid has been achieved in good yield by heating with aqueous potassium hydroxide (B78521). google.com

The general mechanism for acidic hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Tautomerization and further hydrolysis lead to the carboxylic acid and ammonium (B1175870) ion. In alkaline hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization steps yield the carboxylate salt. google.com

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-chloro-3-hydroxy-4-methoxypicolinonitrile | 30% KOH (aq) | 90 | 20 | 6-chloro-3-hydroxy-4-methoxypicolinic acid | 68.0 | google.com |

Beyond hydrolysis, the nitrile group can be converted into other functional groups. For example, reduction of the nitrile can yield a primary amine, and partial hydrolysis can afford an amide. These transformations open up a wide range of derivatization possibilities for introducing new functionalities into the molecule.

Nitrile Group Activation for Carbon-Carbon Bond Formation

The nitrile group can be activated by organometallic reagents to form new carbon-carbon bonds. For instance, the reaction of nitriles with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. youtube.com This provides a route to attach alkyl or aryl groups to the carbon atom of the original nitrile.

Furthermore, transition metal-mediated C-CN bond activation has emerged as a strategy for using nitriles in cross-coupling reactions. wikipedia.org This can involve the nitrile group acting as a leaving group or as a source of the cyano group in cyanation reactions. While specific examples with this compound are scarce, the general reactivity patterns of nitriles suggest that this is a plausible, albeit less common, reaction pathway compared to the reactions involving the bromine substituent.

Role of the Methoxy (B1213986) Substituent in Directing Reactivity

The methoxy group (-OCH₃) at the 6-position of the picolinonitrile ring plays a pivotal, albeit complex, role in directing the molecule's reactivity. Its influence stems from a combination of electronic effects: the resonance effect (or mesomeric effect) and the inductive effect.

As an oxygen-containing substituent, the methoxy group is a strong π-donor through resonance, capable of donating a lone pair of electrons to the aromatic system. This effect increases the electron density at the ortho and para positions relative to the methoxy group. However, due to the high electronegativity of the oxygen atom, it also exerts a significant electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene.

In the context of this compound, the pyridine nitrogen and the electron-withdrawing cyano group (-CN) at the 2-position render the ring electron-deficient. This inherent electron deficiency makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr). The primary role of the methoxy group in this scenario is to further modulate the electron density of the ring and influence the regioselectivity of nucleophilic attack.

The bromine atom at the 4-position is a good leaving group in SNAr reactions. The methoxy group at the 6-position, being para to the reaction center (C-4), can stabilize the Meisenheimer-like intermediate formed during nucleophilic attack through its resonance effect. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution of the bromine atom.

Conversely, under certain reaction conditions, particularly with strong nucleophiles or in the presence of a Lewis acid, the methoxy group itself can act as a leaving group, although it is generally a poorer leaving group than a halide. The relative reactivity of the bromo and methoxy substituents as leaving groups depends on the nature of the nucleophile and the reaction conditions.

The directing influence of the methoxy group is also evident in its effect on the acidity of adjacent protons and its potential to participate in ortho-metalation reactions, which can be a pathway to further functionalization.

Comprehensive Mechanistic Elucidation of Key Transformations

While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its key transformations can be constructed by drawing parallels with well-studied, structurally similar substituted pyridines. The primary reactive pathway for this molecule is nucleophilic aromatic substitution.

The SNAr mechanism is a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromine at C-4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of the SNAr reaction is influenced by the nature of the substituent, the leaving group, and the nucleophile. For this compound, the electron-withdrawing cyano group and the pyridine nitrogen activate the ring for nucleophilic attack.

Unveiling Reaction Intermediates

The key intermediate in the SNAr reactions of this compound is the Meisenheimer complex. The formation of this intermediate is typically the rate-determining step of the reaction. The negative charge in this complex is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing cyano group and the pyridine nitrogen atom.

Computational studies on related substituted pyridines have provided significant insight into the structure and stability of these intermediates. For instance, density functional theory (DFT) calculations on similar systems have shown that the negative charge is predominantly localized on the nitrogen atom and the carbon atoms ortho and para to the site of nucleophilic attack. The methoxy group at the 6-position can further stabilize this intermediate through resonance donation of its lone pair of electrons.

Direct experimental observation of Meisenheimer complexes for this specific substrate is challenging due to their transient nature. However, their existence is inferred from kinetic data and by analogy to numerous other SNAr reactions where such intermediates have been successfully characterized using techniques like NMR spectroscopy at low temperatures.

Transition State Analysis

Transition state analysis for the SNAr reactions of this compound, while not explicitly detailed in the literature for this compound, can be inferred from computational studies on analogous systems. The transition state for the formation of the Meisenheimer complex involves the approach of the nucleophile to the C-4 carbon and the simultaneous rehybridization of this carbon from sp² to sp³.

The energy of this transition state is a critical determinant of the reaction rate. The presence of the electron-withdrawing cyano group and the pyridine nitrogen lowers the energy of the transition state by stabilizing the developing negative charge. The methoxy group's electronic contribution to the stability of the transition state is more nuanced. While its inductive effect is deactivating, its resonance effect can stabilize the transition state leading to the Meisenheimer complex, especially when the attack is at the para position.

Kinetic studies on the SNAr reactions of various substituted pyridines provide indirect evidence for the nature of the transition state. The observed reaction rates are consistent with a transition state that has significant anionic character and is stabilized by electron-withdrawing groups.

Applications of 4 Bromo 6 Methoxypicolinonitrile As a Versatile Synthetic Building Block

Integration into Complex Molecular Architectures

There are no documented examples in the searched literature of 4-Bromo-6-methoxypicolinonitrile being integrated into larger, complex molecular architectures, such as natural products or advanced pharmaceutical intermediates.

Development of Metal-Organic Frameworks (MOFs) and Coordination Complexes

The nitrile and pyridine (B92270) nitrogen atoms of this compound suggest it could potentially act as a ligand for the construction of metal-organic frameworks or coordination complexes. However, no published research or crystallographic data could be found to confirm its use for this purpose.

Precursor for Advanced Materials

No information is available regarding the application of this compound as a precursor for the development of advanced materials, such as polymers, dyes, or electronic materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6 Methoxypicolinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-6-methoxypicolinonitrile is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the nitrile and bromo groups, and the electron-donating effect of the methoxy group. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will likely appear as two distinct signals, and their coupling pattern will reveal their relative positions on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms. The carbon of the nitrile group is expected to appear at the downfield end of the spectrum (around 115-120 ppm). The carbons attached to the bromine and methoxy groups will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.5 | - |

| H-5 | 6.8 - 7.1 | - |

| -OCH₃ | 3.9 - 4.1 | 55 - 58 |

| C-2 | - | 145 - 150 |

| C-3 | - | 118 - 122 |

| C-4 | - | 130 - 135 |

| C-5 | - | 110 - 115 |

| C-6 | - | 160 - 165 |

| -CN | - | 115 - 120 |

Note: These are predicted values based on typical chemical shifts for similar structures and may not represent experimental data.

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons on the pyridine ring, confirming their adjacent positions. Cross-peaks in the COSY spectrum indicate which protons are spin-spin coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the signals of protons with the signals of the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons of the nitrile group and the carbons bonded to the bromine and methoxy groups. For instance, correlations would be expected between the methoxy protons and the C-6 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The strong, sharp absorption band for the nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. The C-O stretching of the methoxy group will likely appear around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will be in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O Stretch | ~1250 | Strong |

| Symmetric C-O Stretch | ~1050 | Strong |

| C-Br Stretch | < 600 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light scattering technique. The nitrile stretch is also a strong and characteristic band in the Raman spectrum. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the FT-IR spectrum. The C-Br bond, being highly polarizable, is also expected to show a distinct signal in the Raman spectrum.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₇H₅BrN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for this molecule under electron ionization would likely involve:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion.

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (CH₂O) from the methoxy group.

Loss of hydrogen cyanide (HCN) from the pyridine ring and nitrile group.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Notes |

| 212/214 | [M]⁺ | Molecular ion peak with bromine isotope pattern |

| 133 | [M - Br]⁺ | Loss of bromine |

| 197/199 | [M - CH₃]⁺ | Loss of a methyl group |

| 182/184 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 185/187 | [M - HCN]⁺ | Loss of hydrogen cyanide |

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Diffraction for Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. For a compound like this compound, this technique would provide unequivocal proof of its molecular structure, revealing key details about its conformation and intermolecular interactions.

A typical X-ray diffraction study would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected. Analysis of this pattern would allow for the determination of the crystal system, space group, and the precise coordinates of each atom within the unit cell.

From this data, a wealth of structural information could be extracted, including:

Bond Lengths: The distances between bonded atoms, such as the C-Br, C-O, C-N, and C≡N bonds, would be determined with high precision. These values provide insight into the bonding characteristics and potential electronic effects of the substituents on the pyridine ring.

Bond Angles: The angles between adjacent bonds would reveal the geometry around each atom. For instance, the planarity of the picolinonitrile ring and the orientation of the methoxy group relative to the ring could be accurately assessed.

Intermolecular Interactions: The analysis would reveal how molecules of this compound pack in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as halogen bonding (involving the bromine atom), hydrogen bonding (if any crystal solvent is present), and π-π stacking interactions between the aromatic rings.

While no specific crystallographic data for this compound is currently available, studies on related substituted picolinonitrile and brominated pyridine derivatives consistently utilize X-ray diffraction to elucidate their solid-state structures. This foundational technique remains indispensable for a complete structural characterization.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 8.1 |

| β (°) | 105.2 |

| Volume (ų) | 720.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.96 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction experiment.

Advanced Optical and Electronic Spectroscopies

Fluorescence and Ultrafast Spectroscopies for Excited State Dynamics

Fluorescence spectroscopy is a powerful tool for investigating the electronic excited states of molecules. Upon absorption of light, a molecule can be promoted to an excited state, and fluorescence is the emission of light as it returns to the ground state. The wavelength and intensity of the emitted light provide information about the energy levels and the efficiency of the fluorescence process.

For this compound, fluorescence studies would reveal its potential as a fluorophore. Key parameters that would be investigated include:

Emission Spectrum: The range of wavelengths at which the compound emits light.

Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process. The presence of the heavy bromine atom might lead to a lower quantum yield due to enhanced intersystem crossing to the triplet state.

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, operate on femtosecond to picosecond timescales and can directly monitor the dynamics of excited states. These experiments would provide a detailed picture of the processes that occur immediately after photoexcitation, including vibrational relaxation, intersystem crossing, and any potential photoinduced chemical reactions.

UV-Vis Spectroscopy and Derivative Analysis for Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system.

The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. Analysis of the spectrum would provide insights into the electronic structure of the molecule.

Derivative spectroscopy , which involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, can be a valuable tool for resolving overlapping spectral bands and enhancing subtle spectral features. This could be particularly useful for distinguishing closely spaced electronic transitions in the spectrum of this compound.

Table 2: Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Description |

| π-π | 250-300 | Transition involving the π-system of the pyridine ring |

| n-π | >300 | Transition of a non-bonding electron to a π* orbital |

Note: The expected wavelength ranges are estimations based on similar aromatic nitrile compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. In its ground state, this compound is a closed-shell molecule and would be EPR silent.

However, EPR spectroscopy would be an invaluable tool for studying any radical species that could be generated from this compound. For instance, radical anions could be formed through chemical or electrochemical reduction, or radical cations could be generated via oxidation. EPR could also be used to investigate the products of homolytic bond cleavage, for example, through photolysis.

An EPR spectrum provides information about:

The g-factor: This is a characteristic property of the radical that depends on its electronic structure.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H, ¹⁴N, and ⁷⁹/⁸¹Br) leads to the splitting of the EPR signal. The analysis of these splittings provides a detailed map of the unpaired electron density distribution within the radical, allowing for its unambiguous identification.

The study of radical species derived from this compound could provide insights into its redox properties and potential reaction mechanisms.

Computational Chemistry Insights into 4 Bromo 6 Methoxypicolinonitrile

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular properties. These methods solve the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. phcogj.com A primary application of DFT is geometry optimization, where the calculation iteratively adjusts the positions of the atoms until the lowest energy conformation (the most stable structure) is found. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

For 4-Bromo-6-methoxypicolinonitrile, a DFT calculation, likely using a basis set such as B3LYP/6-311G+(d,p), would predict the geometry. ias.ac.infigshare.com One would expect the pyridine (B92270) ring to be largely planar. The presence of the bromo, methoxy (B1213986), and picolinonitrile substituents would induce minor distortions in the ring's symmetry. The C-Br bond length would be characteristic of a bromine atom attached to an aromatic ring. The C-O-C bond angle of the methoxy group and the C-C≡N bond of the nitrile group would adopt geometries consistent with their typical hybridizations.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical) Note: These are estimated values based on standard bond lengths and angles for related functional groups. Precise values would require a specific DFT calculation.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (ring) Bond Length | ~1.36 Å |

| O-CH₃ Bond Length | ~1.43 Å |

| C-C≡N Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-N-C (ring) Bond Angle | ~117° |

| C-C-Br Bond Angle | ~120° |

| C-O-C Bond Angle | ~118° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from a Related Compound (Quinoline) Source: Data based on DFT/B3LYP/6-31+G(d,p) calculations for Quinoline. scirp.org This serves as an example of typical values for a related heterocyclic system.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of neutral or intermediate potential.

The MEP map for this compound would be invaluable for predicting its reactive sites. chemrxiv.org Regions of strong negative potential (red) are expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. The nitrogen atom of the pyridine ring would also exhibit a negative potential. cornell.edu These sites would be the primary targets for electrophiles. Conversely, positive potential regions (blue) would likely be found around the hydrogen atoms of the methyl group and potentially near the bromine atom, indicating sites prone to nucleophilic interaction.

Prediction of Reactivity Descriptors

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity (N) measures its ability to donate electrons. ias.ac.in These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). A high electrophilicity index indicates a good electrophile, while a high nucleophilicity index suggests a good nucleophile. For substituted pyridines, these indices are used to predict their catalytic activity and reaction mechanisms. ias.ac.in

Ionization Energy and Hardness Studies

Ionization Energy (I) is the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (-E_HOMO). sigmaaldrich.com A lower ionization energy indicates that the molecule can be more easily oxidized.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. scirp.org It is calculated from the HOMO-LUMO gap: η ≈ (E_LUMO - E_HOMO) / 2. "Hard" molecules have a large HOMO-LUMO gap and are less reactive, whereas "soft" molecules have a small gap and are more reactive. irjweb.comnih.gov These descriptors are critical for rationalizing reaction mechanisms and stability. psu.edu

Table 3: Illustrative Reactivity Descriptors for a Substituted Imidazole Derivative Source: Data based on DFT/B3LYP/6-311G(d,p) calculations for a substituted imidazole. irjweb.com This table provides an example of the types of values obtained for heterocyclic compounds.

| Reactivity Descriptor | Formula | Illustrative Value (eV) |

| Ionization Energy (I) | I ≈ -E_HOMO | 6.2967 |

| Electron Affinity (A) | A ≈ -E_LUMO | 1.8096 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.2449 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0531 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.6542 |

Computational Mechanistic Elucidation of Reactions

There is no available research on the computational elucidation of reactions involving this compound.

Potential Energy Surface Scans and Transition State Localization

No studies were found that performed potential energy surface (PES) scans or localized transition states for reactions involving this compound. Such analyses are crucial for understanding reaction pathways, determining activation energies, and identifying key intermediates, but this information is not present in the scientific literature for this specific compound.

Solvation Model Effects on Reaction Energetics

Information regarding the application of computational solvation models to determine their effects on the reaction energetics of this compound is not available. These studies are vital for understanding how a solvent environment influences reaction rates and equilibria.

Ligand-Metal Interactions in Catalytic Systems

There are no documented computational studies investigating the role of this compound as a ligand in catalytic systems. Research into its coordination modes, binding affinities with various metals, and electronic contributions to a catalytic center has not been published.

Machine Learning Applications in Predicting Reactivity and Synthetic Outcomes

The application of machine learning models to predict the reactivity or synthetic outcomes of this compound has not been reported in the literature. While machine learning is a burgeoning field in chemistry for predicting reaction yields and identifying optimal synthetic routes, no datasets or models specific to this compound are available.

Green Chemistry Principles in the Research and Development of 4 Bromo 6 Methoxypicolinonitrile

Atom Economy and Waste Minimization Strategies

The principle of atom economy, developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com The goal is to design syntheses where a maximal number of atoms from the starting materials are found in the product, thus minimizing the generation of waste byproducts. primescholars.com

For a hypothetical synthesis of 4-Bromo-6-methoxypicolinonitrile, achieving high atom economy would involve prioritizing reaction types that are inherently efficient. These include:

Addition Reactions: Where all atoms of the reactants are combined to form the product (100% atom economy). jocpr.com

Rearrangement Reactions: Where the atoms of a single reactant are reorganized to form the product (100% atom economy). scranton.edu

Catalytic Reactions: Which are often more selective and can replace stoichiometric reagents that would otherwise end up as waste. jocpr.com

Conversely, substitution and elimination reactions tend to have lower atom economy because they necessarily generate byproducts. A key strategy in waste minimization is to select synthetic pathways that avoid the use of stoichiometric reagents and favor catalytic systems. rsc.org For instance, the BHC synthesis of ibuprofen (B1674241) is a classic example where a modern, three-step catalytic process replaced a six-step route, dramatically improving atom economy from 40% to 77% and reducing waste. rsc.org Without a published synthetic route for this compound, a specific atom economy calculation cannot be performed.

Solvent Selection and Alternative Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. rsc.org The choice of solvent can influence reaction rates, yields, and the ease of product separation.

Aqueous and Solvent-Free Reaction Conditions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research into related pyridine (B92270) syntheses has shown the viability of using water or mixed aqueous/organic solvent systems. For example, Suzuki coupling reactions to form substituted pyridines have been successfully carried out in a water/1,4-dioxane mixture, which is considered a greener approach. researchgate.net

Solvent-free, or neat, reaction conditions represent an even greener alternative, as they completely eliminate waste associated with solvent use, recovery, and disposal. Such conditions can lead to higher reaction rates and sometimes different selectivity. While specific examples for this compound are unavailable, this approach is a primary goal in modern process development.

Ionic Liquids in Synthetic Protocols

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are often considered potential green solvents. alfa-chemistry.comalfa-chemistry.com Their advantages include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. Pyridinium-based ionic liquids have been synthesized and used as solvents and catalysts in various reactions, including Suzuki reactions and the synthesis of 1,4-dihydropyridine (B1200194) derivatives. researchgate.netalfa-chemistry.com They can facilitate easier product separation and catalyst recycling. alfa-chemistry.com The design of biodegradable ionic liquids, for instance by incorporating ester functionalities into the side chains of pyridinium (B92312) cations, further enhances their sustainability profile. rsc.org

Catalyst Design for Sustainability (e.g., Transition Metal Catalysts)

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions with lower energy requirements, higher selectivity, and improved atom economy, while being required in only small amounts. jocpr.com Transition metal catalysts, particularly those based on palladium, are powerful tools in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds necessary for building molecules like substituted pyridines.

In the context of synthesizing this compound, sustainable catalyst design would focus on:

High Activity: Using catalysts with high turnover numbers to minimize the amount of metal required.

Selectivity: To reduce the formation of byproducts and simplify purification.

Recyclability: Employing heterogeneous catalysts or catalyst systems that can be easily recovered and reused over multiple cycles.

Use of Earth-Abundant Metals: Shifting from precious metals like palladium to more abundant and less toxic metals such as iron, copper, or nickel where possible.

For example, palladium-catalyzed cross-coupling reactions are common in pyridine chemistry. researchgate.net A green approach would involve using a highly efficient catalyst like Pd/C in a recyclable system, potentially in an aqueous medium. researchgate.net

Energy Efficiency in Reaction Design

The sixth principle of green chemistry states that energy requirements should be minimized. rsc.org This involves designing synthetic methods that can be conducted at ambient temperature and pressure. Where heating is necessary, alternative energy sources like microwave irradiation can be more efficient than conventional heating, often leading to shorter reaction times and higher yields. researchgate.net An energy-efficient synthesis of this compound would avoid extreme temperatures and pressures and explore technologies like flow chemistry, which can offer better heat transfer and control, thereby improving energy efficiency.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 4-Bromo-6-methoxypicolinonitrile?

- Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation.

- 1H/13C NMR : Assign peaks to confirm the positions of the bromine, methoxy, and nitrile groups. For example, the deshielding effect of the nitrile group can help identify adjacent protons.

- IR Spectroscopy : Identify characteristic stretches (e.g., C≡N ~2240 cm⁻¹, C-O-C ~1250 cm⁻¹).

- Reference : Similar methodologies are applied to related brominated heterocycles, such as methyl 6-bromoquinoline-4-carboxylate .

Q. How can researchers assess the purity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify impurities.

- Data Example : Commercial batches often report ≥95% purity (e.g., via Certificates of Analysis), requiring validation using internal standards .

Q. What synthetic strategies are plausible for this compound?

- Methodology : While direct synthesis routes are not detailed in the evidence, bromination of 6-methoxypicolinonitrile is a plausible approach.

- Regioselectivity : The methoxy and nitrile groups act as directing groups, favoring electrophilic substitution at the 4-position.

- Catalytic Systems : Optimize brominating agents (e.g., NBS) and reaction conditions (temperature, solvent polarity) to minimize side products.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized?

- Methodology : Employ palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Catalyst Systems : [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane has shown efficacy for brominated heterocycles, achieving >80% yield in analogous reactions .

- Experimental Design Table :

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| [PdCl₂(dcpf)] | K₃PO₄ | 1,4-dioxane | 85 | |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 72 | – |

Q. How to resolve contradictions in reaction yields when using this compound?

- Methodology : Conduct systematic parameter screening (e.g., solvent polarity, ligand choice) and statistical analysis (e.g., Design of Experiments).

- Case Study : A study on O⁶-alkyl-2-bromoinosine derivatives resolved yield inconsistencies by identifying solvent effects (dioxane vs. THF) and ligand steric bulk .

Q. What electronic effects govern substitution reactivity in this compound?

- Methodology : Density Functional Theory (DFT) calculations to map electron density and reaction pathways.

- Key Findings : The nitrile group withdraws electron density, enhancing bromine’s electrophilicity. Methoxy donation may stabilize intermediates in SNAr mechanisms.

- Reference : Steric/electronic analyses for methyl 6-bromoquinoline-4-carboxylate highlight similar substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.